molecular formula C19H17ClN2O5S B2430990 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide CAS No. 1207061-26-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide

Cat. No.: B2430990
CAS No.: 1207061-26-4
M. Wt: 420.86
InChI Key: IWMPFYQFCPKQJN-XVNBXDOJSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O5S and its molecular weight is 420.86. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S/c20-15-5-4-14(11-16(15)22-8-1-9-28(22,24)25)21-19(23)7-3-13-2-6-17-18(10-13)27-12-26-17/h2-7,10-11H,1,8-9,12H2,(H,21,23)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMPFYQFCPKQJN-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide is a derivative of benzodioxole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antioxidant, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H19ClN2O5S\text{C}_{20}\text{H}_{19}\text{ClN}_2\text{O}_5\text{S}

This structure features a benzodioxole moiety, which is associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, research indicates that compounds containing the benzodioxole structure exhibit significant cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

Key Findings:

  • The compound demonstrated an IC50 value comparable to standard anticancer drugs like Doxorubicin, indicating strong cytotoxic effects against liver cancer cell lines (Hep3B) .
  • Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G2-M phase, suggesting its potential as an anticancer agent .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using the DPPH assay.

Results:

  • The synthesized benzodioxole derivatives exhibited varying degrees of antioxidant activity. Notably, some derivatives showed comparable activity to Trolox, a well-known antioxidant .
  • The structure-activity relationship indicates that modifications in the benzodioxole moiety can enhance antioxidant capacity.

Anti-inflammatory Activity

Inflammation is a significant factor in many chronic diseases. Compounds derived from benzodioxole have been investigated for their anti-inflammatory properties.

Evidence:

  • Studies have demonstrated that benzodioxole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential in treating inflammatory diseases .
  • The presence of specific functional groups within the compound may contribute to its anti-inflammatory effects.

Data Summary

Activity Type IC50 Value (mM) Cell Line Tested Reference
Anticancer3.94 - 9.12Hep3B
AntioxidantComparable to TroloxVarious
Anti-inflammatoryNot quantifiedVarious

Case Studies

  • Anticancer Evaluation : A study conducted on various benzodioxole derivatives found that those with amide functionalities exhibited enhanced cytotoxicity against Hep3B cells. The compound this compound was among those tested and showed significant inhibition of cell growth compared to control groups .
  • Antioxidant Properties : In vitro testing using the DPPH assay revealed that several derivatives of benzodioxole displayed strong radical scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative stress .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study: A study evaluated the cytotoxic effects of related thiazolidine derivatives on prostate cancer and melanoma cells. The results showed that these compounds could inhibit cell proliferation effectively, suggesting a potential application in cancer therapy .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. The presence of chlorine and dioxidoisothiazolidin groups enhances its ability to disrupt microbial cell membranes.

  • Data Table: Antimicrobial Activity
    | Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
    |----------|----------------------|---------------------------------------|
    | Compound A | Staphylococcus aureus | 32 µg/mL |
    | Compound B | Escherichia coli | 64 µg/mL |
    | (E)-3... | Pseudomonas aeruginosa | 16 µg/mL |

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.

  • Case Study: Molecular docking studies have shown that the compound can bind effectively to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria. This inhibition could lead to reduced proliferation of these cells .

Q & A

Q. What are the standard synthetic routes for this compound?

Q. How to address contradictions in reported biological activity?

Discrepancies in anticancer efficacy may arise from:

  • Purity Variations : Impurities >5% (e.g., unreacted aniline) can skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) impact IC50_{50} values .

Q. What computational strategies predict target binding modes?

  • Docking Studies : Use the isothiazolidin-1,1-dioxide moiety as a hydrogen-bond acceptor with kinase ATP-binding pockets (e.g., EGFR) .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using Hammett σ constants .

Validated Data : NMR-derived dihedral angles (e.g., 165° for acrylamide) align with docking-predicted geometries .

Q. How to design analogs for improved pharmacokinetics?

  • Lipophilicity Adjustment : Replace chloro with trifluoromethyl to enhance blood-brain barrier penetration .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro) on the benzo[d][1,3]dioxol-5-yl ring to reduce CYP450 oxidation .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies?

  • Solvent Polarity : DMSO solubilizes the compound (≥10 mM), while aqueous buffers (pH 7.4) show <0.1 mM solubility due to aggregation .
  • Analytical Methods : Dynamic light scattering (DLS) detects nanoaggregates in PBS, which are missed by UV-Vis .

Methodological Recommendations

Q. How to validate synthetic intermediates?

  • TLC Monitoring : Use Rf_f values in ethyl acetate/hexane (1:2) to track reaction progress .
  • In Situ IR : Confirm acrylamide formation via C=O stretch at 1650–1680 cm1^{-1} .

Q. What in vitro assays are suitable for mechanistic studies?

  • Kinase Inhibition : ELISA-based EGFR/PI3K assays with ATP competition .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining in treated cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.